Methyl 5-methylpyridazine-3-carboxylate
Overview
Description
Scientific Research Applications
Pharmacological and Biochemical Actions
Research into related compounds has explored their roles in various treatments and biochemical processes. For instance, studies on 5-aminosalicylic acid (mesalazine) and its derivatives have demonstrated their efficacy in treating inflammatory bowel diseases like ulcerative colitis and Crohn's disease through topical therapy and oral administration. These compounds act primarily at the site of disease in the intestine, showcasing the potential for targeted therapeutic applications (Thomson, 1991).
Antimicrobial and Anti-biofilm Activities
Another area of research focuses on the antimicrobial and anti-biofilm properties of natural compounds like carvacrol, demonstrating significant activities against a range of Gram-positive and Gram-negative bacteria. This highlights the broader scientific interest in exploring natural and synthetic compounds for developing new anti-infective materials and strategies (Marchese et al., 2018).
Epigenetic Modifications and Genome Flexibility
Additionally, studies on the environmental impacts on epigenetic modifications, specifically focusing on 5-hydroxymethylcytosine, have shed light on the dynamic nature of the genome and its responsiveness to external factors. This research underscores the complexity of genetic regulation and the potential for environmental factors to induce significant changes in genome function, with implications for understanding disease mechanisms and developing therapeutic interventions (Efimova et al., 2020).
Mechanism of Action
Target of Action
Methyl 5-methylpyridazine-3-carboxylate is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
It is known that pyridazine derivatives exhibit a wide range of pharmacological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities , suggesting that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
methyl 5-methylpyridazine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-8-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYMLOWJVNDMKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201218094 | |
Record name | 3-Pyridazinecarboxylic acid, 5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788044-15-4 | |
Record name | 3-Pyridazinecarboxylic acid, 5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788044-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridazinecarboxylic acid, 5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201218094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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